N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide
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Overview
Description
N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is a complex organic compound with a molecular formula of C22H28N4O4S. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical bromination and sodium borohydride for reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action for N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Benzoyl-1-piperazinyl)ethyl]-N’-(4-methylphenyl)ethanediamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-benzyl-N’-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and sulfonyl group make it particularly interesting for pharmaceutical research .
Properties
Molecular Formula |
C22H28N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N'-benzyl-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
MERVZASSDMXGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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